molecular formula C33H21NO3 B13758134 9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]- CAS No. 55879-93-1

9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-

Cat. No.: B13758134
CAS No.: 55879-93-1
M. Wt: 479.5 g/mol
InChI Key: XTWMLXVGQRVEMQ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of the biphenyl and phenylamino groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler derivative with similar core structure but lacking the biphenyl and phenylamino groups.

    1-Amino-4-hydroxy-9,10-anthracenedione: Another derivative with different functional groups, leading to distinct chemical and biological properties.

Uniqueness

The uniqueness of 9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- lies in its complex structure, which imparts specific chemical reactivity and potential biological activities. The presence of the biphenyl and phenylamino groups enhances its versatility and applicability in various scientific and industrial fields.

Properties

CAS No.

55879-93-1

Molecular Formula

C33H21NO3

Molecular Weight

479.5 g/mol

IUPAC Name

1-[4-(4-phenylbenzoyl)anilino]anthracene-9,10-dione

InChI

InChI=1S/C33H21NO3/c35-31(23-15-13-22(14-16-23)21-7-2-1-3-8-21)24-17-19-25(20-18-24)34-29-12-6-11-28-30(29)33(37)27-10-5-4-9-26(27)32(28)36/h1-20,34H

InChI Key

XTWMLXVGQRVEMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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